An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Indispensable Role of Pinacol Boronic Esters in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of efficiency, stability, and high yields is paramount. Boronic acids have emerged as powerful building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. However, the inherent instability of many boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation, presents significant challenges for researchers in terms of storage, handling, and reaction reproducibility.[1]
This guide focuses on a key solution to this challenge: the use of pinacol boronic esters, specifically 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as isopropylboronic acid pinacol ester. By converting the boronic acid to its pinacol ester, the boron atom is protected within a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[1] This structural modification imparts several critical advantages, including enhanced stability, longer shelf life, and easier handling, making it a preferred reagent for professionals in drug development and materials science.[1] This document will provide a comprehensive overview of its structure, properties, synthesis, and key applications, offering field-proven insights for its effective utilization.
Molecular Structure and Physicochemical Properties
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless liquid with the molecular formula C9H19BO2 and a molecular weight of 170.06 g/mol .[2][3][4] Its structure is characterized by an isopropyl group attached to the boron atom of the pinacol-derived dioxaborolane ring. This sterically demanding pinacol backbone provides significant kinetic and thermodynamic stability to the C-B bond, preventing the common degradation pathways observed with free boronic acids.[5][6][7]
| Property | Value | Source |
| CAS Number | 76347-13-2 | [3][4][8] |
| Molecular Formula | C9H19BO2 | [2][3][4] |
| Molecular Weight | 170.06 g/mol | [2][3][4] |
| Appearance | Clear colorless liquid | [4][9] |
| Density | 0.87 g/mL | [4] |
| Boiling Point | 115 °C / 60 mmHg | [4] |
| Refractive Index | 1.4070-1.4110 @ 20°C | [9] |
| Solubility | Slightly soluble in water | [9] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved through the esterification of isopropylboronic acid with pinacol. An alternative and often more convenient laboratory-scale synthesis involves the reaction of a Grignard reagent with an appropriate borate ester, followed by esterification with pinacol.
Experimental Protocol: Synthesis from Isopropylboronic Acid and Pinacol
This protocol outlines a reliable method for the synthesis of isopropylboronic acid pinacol ester.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isopropylboronic acid (1.0 equivalent) and pinacol (1.0 equivalent).[10]
-
Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, such as diethyl ether or dichloromethane (approximately 10 mL per gram of boronic acid).[10]
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Drying Agent: Add anhydrous magnesium sulfate (MgSO4) (1.0-1.2 equivalents) to the solution.[10] The MgSO4 acts as a dehydrating agent, driving the equilibrium towards the formation of the pinacol ester by removing the water by-product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can often be used directly or further purified by distillation under reduced pressure to yield the pure 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.[11][12]
Spectroscopic Characterization: Confirming Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are characteristic of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Spectroscopic Data | Characteristic Peaks/Shifts |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 12H), 0.89 (d, J = 9.6 Hz, 6H), 2.12-2.01 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 82.8, 24.7, 18.0 |
| ¹¹B NMR (160 MHz, CDCl₃) | δ 33-35 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum is characterized by a singlet at approximately 1.25 ppm corresponding to the twelve equivalent protons of the four methyl groups on the pinacol ring. The isopropyl group protons appear as a doublet for the methyl groups and a multiplet for the methine proton.
The ¹³C NMR spectrum shows a characteristic peak around 83 ppm for the quaternary carbons of the dioxaborolane ring.[10] The carbons of the isopropyl group will also be present.
¹¹B NMR spectroscopy is a particularly powerful tool for characterizing boronic esters.[13][14] The sp²-hybridized boron atom in the pinacol ester typically gives a broad signal in the range of δ 30-35 ppm.[10]
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile reagent in organic synthesis, most notably as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the isopropyl group of the boronic ester and an organohalide.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for a Typical Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
While significantly more stable than their corresponding boronic acids, pinacol boronic esters should still be handled with appropriate care in a laboratory setting.
-
Handling: It is recommended to handle 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][8] Avoid inhalation of vapors and contact with skin and eyes.[2][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[8][9] For long-term storage, refrigeration is recommended to minimize potential degradation.[15]
-
Safety: 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as an irritant, causing skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][9] In case of contact, rinse the affected area with plenty of water.[2] If irritation persists, seek medical attention.[2]
Conclusion
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands as a testament to the ingenuity of chemical synthesis, providing a stable and reliable source of the isopropylboronic acid moiety. Its enhanced stability profile simplifies handling and storage, leading to more consistent and reproducible results in a research and development setting. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, it continues to be an invaluable tool for medicinal chemists and materials scientists in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for harnessing its full potential in the advancement of chemical science.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.at [fishersci.at]
- 3. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. rsc.org [rsc.org]
- 11. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]
- 12. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. benchchem.com [benchchem.com]
